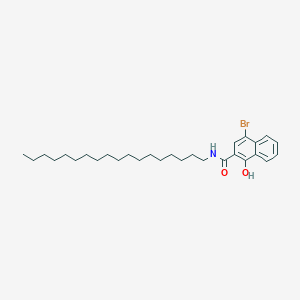
4-bromo-1-hydroxy-N-octadecylnaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-hydroxy-N-octadecylnaphthalene-2-carboxamide is a synthetic organic compound with the molecular formula C29H44BrNO2 and a molecular weight of 518.57 g/mol This compound features a naphthalene core substituted with a bromine atom, a hydroxyl group, and an octadecyl chain attached to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-hydroxy-N-octadecylnaphthalene-2-carboxamide typically involves multiple steps:
Bromination: The naphthalene core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide.
Hydroxylation: The brominated naphthalene undergoes hydroxylation, often using a strong base like sodium hydroxide in an aqueous medium.
Amidation: The hydroxylated bromonaphthalene is then reacted with octadecylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial-scale production would likely follow similar synthetic routes with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-hydroxy-N-octadecylnaphthalene-2-carboxamide can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., sodium azide, thiourea) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
Oxidation: Formation of 4-bromo-1-oxo-N-octadecylnaphthalene-2-carboxamide.
Reduction: Formation of 4-bromo-1-hydroxy-N-octadecylnaphthalen-2-amine.
Scientific Research Applications
4-Bromo-1-hydroxy-N-octadecylnaphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-bromo-1-hydroxy-N-octadecylnaphthalene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and hydroxyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-hydroxy-N-dodecylnaphthalene-2-carboxamide: Similar structure but with a shorter alkyl chain.
4-Bromo-1-hydroxy-N-octylnaphthalene-2-carboxamide: Similar structure with an even shorter alkyl chain.
4-Bromo-1-hydroxy-N-hexadecylnaphthalene-2-carboxamide: Similar structure with a slightly shorter alkyl chain.
Uniqueness
4-Bromo-1-hydroxy-N-octadecylnaphthalene-2-carboxamide is unique due to its long octadecyl chain, which imparts distinct hydrophobic properties and influences its solubility and interaction with biological membranes. This makes it particularly useful in studies involving lipid bilayers and membrane proteins.
Properties
Molecular Formula |
C29H44BrNO2 |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
4-bromo-1-hydroxy-N-octadecylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C29H44BrNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-31-29(33)26-23-27(30)24-20-17-18-21-25(24)28(26)32/h17-18,20-21,23,32H,2-16,19,22H2,1H3,(H,31,33) |
InChI Key |
MREJAXPGNOJWDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















